molecular formula C21H20O13 B12380745 3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

Cat. No.: B12380745
M. Wt: 480.4 g/mol
InChI Key: CFWBDIIKUDFYDS-NWTBKRSKSA-N
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Description

3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one is a complex flavonoid compound. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities. This particular compound is characterized by multiple hydroxyl groups, which contribute to its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the correct formation of the chromen-4-one structure.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as certain plants known to contain high levels of flavonoids. Alternatively, large-scale synthesis can be achieved through optimized chemical processes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for etherification or esterification.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of flavonoids.

    Biology: Investigated for its role in plant defense mechanisms.

    Medicine: Explored for its potential antioxidant, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The multiple hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells. It also interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Properties

Molecular Formula

C21H20O13

Molecular Weight

480.4 g/mol

IUPAC Name

3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C21H20O13/c22-5-11-14(27)16(29)18(31)21(33-11)32-10-3-6(1-2-7(10)23)19-17(30)15(28)12-8(24)4-9(25)13(26)20(12)34-19/h1-4,11,14,16,18,21-27,29-31H,5H2/t11-,14-,16+,18-,21-/m1/s1

InChI Key

CFWBDIIKUDFYDS-NWTBKRSKSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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